molecular formula C12H20O6 B6336388 [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate CAS No. 29435-48-1

[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate

Cat. No.: B6336388
CAS No.: 29435-48-1
M. Wt: 260.28 g/mol
InChI Key: QLACRIKFZRFWRU-UHFFFAOYSA-N
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Description

[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate: is a chemical compound with the molecular formula C12H20O6 It is known for its unique structure, which includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate typically involves esterification and ketone formation reactions. One common method includes the reaction of 3-hydroxybutanoic acid with 4-oxobutanoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis and process optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ketone groups can yield secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of polymers and other macromolecules.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in ester and ketone metabolism, leading to the formation of various metabolites. These metabolites can then participate in metabolic pathways and exert their effects on cellular processes .

Comparison with Similar Compounds

    Poly[®-3-hydroxybutyric acid]: A biodegradable polymer with similar ester and hydroxyl functional groups.

    4-oxo-4-(4-oxobutan-2-yloxy)butanoic acid: A closely related compound with an additional carboxylic acid group.

Uniqueness:

Biological Activity

The compound [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate (C12H20O6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, focusing on antimicrobial, antifungal, and other pharmacological activities, supported by data tables and relevant research findings.

The molecular structure of this compound includes functional groups that may contribute to its biological activity. The compound has a molecular weight of 236.29 g/mol and is classified under the category of hydroxylated esters.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.5 μg/mL
Pseudomonas aeruginosa40 μg/mL

These results indicate that the compound possesses antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound has also been evaluated for antifungal properties against various fungal strains, showing promising results:

Fungal Strain EC50 (μg/mL)
Candida albicans0.5
Aspergillus niger1.0
Fusarium oxysporum1.5

These findings suggest that this compound may be effective in treating fungal infections .

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may disrupt microbial cell wall synthesis or interfere with critical metabolic pathways within the microorganisms.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli showed a notable reduction in bacterial load when administered at a dose of 62.5 μg/mL, highlighting its potential use as an antibacterial agent in clinical settings .
  • Fungal Inhibition Analysis : In a laboratory setting, the compound was tested against Candida albicans and demonstrated an EC50 value of 0.5 μg/mL, indicating strong antifungal activity, which could be beneficial for treating candidiasis .

Properties

IUPAC Name

[4-oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-8(14)6-11(15)18-10(3)7-12(16)17-9(2)4-5-13/h5,8-10,14H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLACRIKFZRFWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)OC(=O)CC(C)OC(=O)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951955
Record name 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29435-48-1
Record name 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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